Potency Superiority: Inz-4 Exhibits a 311-Fold Lower IC50 vs. Inz-1 in Yeast
Inz-4 demonstrates superior potency against fungal cytochrome bc1 compared to the lead analog Inz-1. In enzymatic assays using yeast, Inz-4's IC50 is 0.026 μM, representing a substantial 311-fold improvement over Inz-1's IC50 of 8.092 μM , .
| Evidence Dimension | Enzymatic IC50 (Yeast Cytochrome bc1) |
|---|---|
| Target Compound Data | 0.026 μM |
| Comparator Or Baseline | Inz-1: 8.092 μM |
| Quantified Difference | 311-fold lower |
| Conditions | Cytochrome b enzyme assay, pH 7.4, T=2°C , |
Why This Matters
For procurement decisions, a >300-fold increase in potency means significantly less material may be required for in vitro studies, directly impacting experimental cost-efficiency.
